molecular formula C17H27Cl2N B15295528 Sibutramine-d7 Hydrochloride

Sibutramine-d7 Hydrochloride

Cat. No.: B15295528
M. Wt: 323.3 g/mol
InChI Key: UWAOJIWUVCMBAZ-WUTYWHIBSA-N
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Description

Sibutramine-d7 Hydrochloride is a deuterated form of Sibutramine Hydrochloride, a compound primarily used as an appetite suppressant for the treatment of obesity. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Sibutramine due to its stable isotope labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sibutramine-d7 Hydrochloride typically involves the deuteration of the parent compound, Sibutramine. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often involve elevated temperatures and pressures to facilitate the incorporation of deuterium atoms into the molecular structure .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the deuterium content and overall quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Sibutramine-d7 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various metabolites such as N-desmethylsibutramine and N-didesmethylsibutramine, which are important for understanding the compound’s metabolic pathways .

Scientific Research Applications

Sibutramine-d7 Hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification of Sibutramine and its metabolites.

    Biology: Employed in studies to understand the biological effects and metabolic pathways of Sibutramine.

    Medicine: Utilized in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) of Sibutramine.

    Industry: Applied in the development of weight-loss medications and in quality control processes

Mechanism of Action

Sibutramine-d7 Hydrochloride exerts its effects by inhibiting the reuptake of norepinephrine, serotonin, and dopamine at the neuronal synapse. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, leading to enhanced satiety and reduced appetite. The primary molecular targets are the norepinephrine and serotonin transporters, which are crucial for the compound’s anorectic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sibutramine-d7 Hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in pharmacokinetic research and in the development of weight-loss therapies .

Properties

Molecular Formula

C17H27Cl2N

Molecular Weight

323.3 g/mol

IUPAC Name

1-[1-(4-chlorophenyl)cyclobutyl]-3,4,4,4-tetradeuterio-N,N-dimethyl-3-(trideuteriomethyl)butan-1-amine;hydrochloride

InChI

InChI=1S/C17H26ClN.ClH/c1-13(2)12-16(19(3)4)17(10-5-11-17)14-6-8-15(18)9-7-14;/h6-9,13,16H,5,10-12H2,1-4H3;1H/i1D3,2D3,13D;

InChI Key

UWAOJIWUVCMBAZ-WUTYWHIBSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C)C([2H])([2H])[2H].Cl

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C.Cl

Origin of Product

United States

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